molecular formula C4H9NaO4S2 B13594087 Sodium2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate

Sodium2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate

Katalognummer: B13594087
Molekulargewicht: 208.2 g/mol
InChI-Schlüssel: BOSXSYROEQAPAP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is a chemical compound with the molecular formula C4H9NaO4S2. It is known for its unique structural properties, which include a hydroxyl group, a methylsulfanyl group, and a sulfonate group. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate typically involves the reaction of 2-hydroxypropane-2-sulfonic acid with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation.

Types of Reactions:

    Oxidation: Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, alcohols.

    Substitution Products: Ethers, esters.

Wissenschaftliche Forschungsanwendungen

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, and affecting their function. The pathways involved in its action include redox reactions, nucleophilic substitution, and coordination with metal ions.

Vergleich Mit ähnlichen Verbindungen

    Sodium 2-hydroxypropane-2-sulfonate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    Sodium methylsulfonate: Contains a sulfonate group but lacks the hydroxyl and methylsulfanyl groups, resulting in different chemical properties.

    Sodium 2-hydroxy-1-(ethylsulfanyl)propane-2-sulfonate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in reactivity and stability.

Uniqueness: Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C4H9NaO4S2

Molekulargewicht

208.2 g/mol

IUPAC-Name

sodium;2-hydroxy-1-methylsulfanylpropane-2-sulfonate

InChI

InChI=1S/C4H10O4S2.Na/c1-4(5,3-9-2)10(6,7)8;/h5H,3H2,1-2H3,(H,6,7,8);/q;+1/p-1

InChI-Schlüssel

BOSXSYROEQAPAP-UHFFFAOYSA-M

Kanonische SMILES

CC(CSC)(O)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.